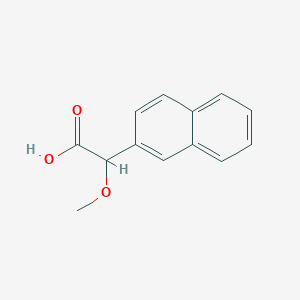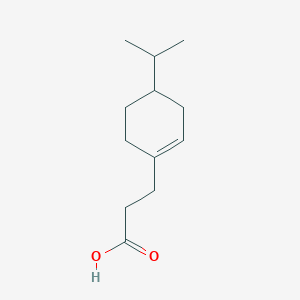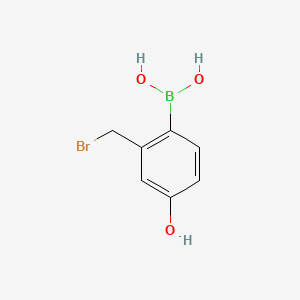
(4-Hydroxy-2-bromomethylphenyl)boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-2-bromomethylphenyl)boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyl group and a bromomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-bromomethylphenyl)boronic Acid typically involves the bromination of 4-hydroxybenzyl alcohol followed by the introduction of the boronic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent borylation can be achieved using boronic acid derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxy-2-bromomethylphenyl)boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the bromomethyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while substitution of the bromomethyl group can lead to a variety of functionalized phenylboronic acids .
Applications De Recherche Scientifique
(4-Hydroxy-2-bromomethylphenyl)boronic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Hydroxy-2-bromomethylphenyl)boronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form carbon-carbon bonds . The molecular targets and pathways involved in its biological applications include enzyme inhibition and interaction with cellular proteins .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the hydroxyl and bromomethyl groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic Acid: Similar but lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromophenylboronic Acid: Lacks the hydroxyl group, reducing its reactivity in oxidation reactions.
Uniqueness: (4-Hydroxy-2-bromomethylphenyl)boronic Acid stands out due to its combination of functional groups, which provide a unique reactivity profile. This makes it a valuable reagent in both synthetic and research applications, offering versatility that similar compounds may lack .
Propriétés
Formule moléculaire |
C7H8BBrO3 |
|---|---|
Poids moléculaire |
230.85 g/mol |
Nom IUPAC |
[2-(bromomethyl)-4-hydroxyphenyl]boronic acid |
InChI |
InChI=1S/C7H8BBrO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H,4H2 |
Clé InChI |
VXIGHQYLMCWHMK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)O)CBr)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



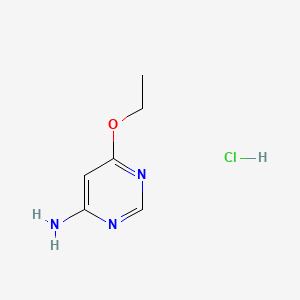

![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
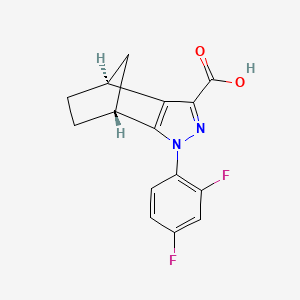
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
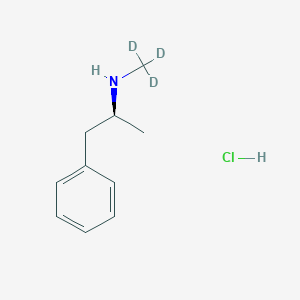
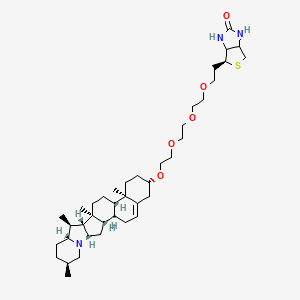
![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
